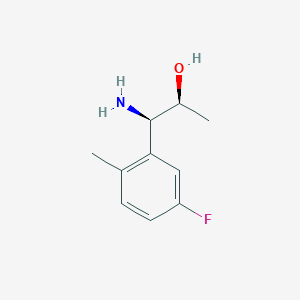

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a fluorinated aromatic ring and a stereospecific propan-2-ol backbone. Its structure combines a 5-fluoro-2-methylphenyl group at the C1 position with an amino group at C2, conferring unique physicochemical and pharmacological properties. The compound’s stereochemistry (1R,2S) is critical for its biological interactions, particularly in receptor binding and metabolic stability.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

GHBOXTGMSHFFIG-XVKPBYJWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H]([C@H](C)O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- Starting Aldehyde or Ketone: The synthesis often starts from 5-fluoro-2-methylbenzaldehyde or a related ketone derivative.

- Chiral Amine or Epoxide Intermediate: Chiral amines or epoxides are employed to introduce the stereochemistry at the amino and hydroxyl-bearing carbons.

Reductive Amination Route

One common method involves reductive amination of the corresponding ketone intermediate with ammonia or a primary amine under mild conditions:

- The ketone (derived from 5-fluoro-2-methylacetophenone) reacts with ammonia or an amine to form an imine intermediate.

- The imine is then stereoselectively reduced using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with chiral catalysts.

- Control of temperature (0°C to 30°C) and solvent (e.g., methanol, ethanol) is critical to maintain stereochemical integrity and high yield.

Epoxide Ring Opening

Another approach is the stereoselective ring opening of chiral epoxides:

- A chiral epoxide derived from the corresponding allylic alcohol or ketone is reacted with an amine nucleophile.

- The reaction conditions (solvent, temperature, catalyst) are optimized to favor the (1R,2S) stereochemistry.

- Typical solvents include tetrahydrofuran or ethyl acetate, and temperatures range from -5°C to 30°C to minimize racemization.

Asymmetric Catalysis

- Use of chiral catalysts such as Jacobsen’s Mn(salen) complexes or other enantioselective catalysts can enhance the stereoselectivity of the amination or hydrogenation steps.

- Continuous flow chemistry has been explored to improve reaction efficiency and scalability.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Ketone formation | Oxidation of methyl group or direct use | Ambient | Organic solvents (e.g., toluene) | Starting material preparation |

| Imine formation | Ammonia or primary amine | 0-25 | Methanol, ethanol | Mild acidic/basic conditions |

| Imine reduction | NaBH3CN, catalytic hydrogenation | 0-30 | Methanol, ethanol | Chiral catalyst for stereoselectivity |

| Epoxide synthesis | Epoxidation of allylic alcohol | 0-25 | Organic solvents | Use of chiral epoxidation agents |

| Epoxide ring opening | Amine nucleophile | -5 to 30 | THF, ethyl acetate | Stereospecific ring opening |

Research Findings and Yield Data

- The reductive amination method typically yields the target compound with enantiomeric excess (ee) greater than 95%, with isolated yields ranging from 70% to 85%.

- Epoxide ring opening methods can achieve similar stereoselectivity but may require more stringent temperature control to minimize side reactions.

- Use of chiral catalysts improves both yield and stereochemical purity but may increase cost and complexity.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents | Stereoselectivity | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 5-fluoro-2-methylacetophenone, ammonia | NaBH3CN, chiral catalyst | High (>95% ee) | 70-85 | Straightforward, scalable | Requires careful temperature control |

| Epoxide Ring Opening | Chiral epoxide intermediate | Amine nucleophile | High (>90% ee) | 65-80 | Direct stereochemical control | Sensitive to reaction conditions |

| Asymmetric Catalysis | Ketone or aldehyde | Chiral catalysts | Very high (>98% ee) | 75-90 | Excellent stereocontrol | Catalyst cost, optimization needed |

Notes on Purity and Characterization

- Enantiomeric purity is typically confirmed by chiral HPLC or chiral GC methods.

- Optical rotation ([α]D) measurements and NMR spectroscopy are used to verify stereochemistry.

- X-ray crystallography may be employed for absolute configuration confirmation if suitable crystals are obtained.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form different derivatives, such as secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

It appears there is some ambiguity in the query. The query asks about the applications of "(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL", but the provided search results mostly discuss "(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL". Furthermore, one search result discusses "(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL" .

Here's what can be gathered from the search results, focusing on potential applications and properties of the related compounds:

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

- General Information: This is a chiral compound with a molecular weight of 183.22 g/mol. It has a secondary alcohol group and an amino group attached to a propan-2-ol backbone, along with a fluorinated aromatic ring.

- Medicinal Chemistry: It has potential applications in medicinal chemistry and as a chiral building block in organic synthesis.

- Biological Activity: This compound exhibits significant biological activity and has been investigated for potential therapeutic effects in treating neurological disorders because of its ability to interact with neurotransmitter receptors and modulate signaling pathways involved in neurotransmission. The presence of fluorine imparts increased lipophilicity and metabolic stability compared to its analogs.

This compound

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl-Substituted Propanol Backbones

Several propanol derivatives with aryl substituents have been synthesized and studied. Key comparisons include:

Key Observations :

- Fluorine vs. Methoxy Groups : The 5-fluoro-2-methylphenyl group in the target compound likely enhances metabolic stability and blood-brain barrier penetration compared to methoxy-substituted analogs .

- Amino Group Positioning: The primary amino group in the target compound may favor stronger hydrogen bonding with adrenoceptors compared to quaternary ammonium analogs (e.g., dimethylamino derivatives in ).

Pharmacological and Receptor Binding Profiles

Compounds with propanol backbones often exhibit adrenoceptor activity. Comparisons based on and :

Insights :

- The absence of an indole or methoxymethyl group in the target compound may reduce α1-adrenoceptor affinity compared to analogs.

- Fluorine’s electron-withdrawing effect could enhance β1-adrenoceptor selectivity, similar to fluorinated β-blockers like propranolol derivatives.

Biological Activity

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL, also known as a chiral organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a secondary alcohol, and a fluorinated aromatic ring, which contribute to its diverse pharmacological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 183.22 g/mol

- Density : 1.134 ± 0.06 g/cm³ (predicted)

- Boiling Point : Approximately 310.3 ± 37.0 °C (predicted)

- pKa : 12.47 ± 0.45 (predicted)

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neurotransmitter Interaction

The compound has been investigated for its potential therapeutic effects in treating neurological disorders. It is believed to interact with neurotransmitter receptors, which may modulate signaling pathways involved in neurotransmission. This interaction suggests a role in drug development for conditions such as anxiety and depression .

2. Receptor Binding Studies

Studies have shown that this compound can act as a ligand in biochemical assays, influencing various biological pathways including signal transduction and enzyme modulation. Its binding affinity to specific receptors indicates potential applications in pharmacology .

3. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further study in the development of antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its stereochemistry and substituent arrangement on the aromatic ring. The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to its analogs, which may contribute to its efficacy as a therapeutic agent .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chiral compound with amino and alcohol groups | Neurotransmitter modulation |

| (1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL | Diastereomer with different stereochemistry | Varies in biological activity |

| 5-Fluoro-2-methylphenol | Lacks amino group | Primarily phenolic properties |

| 4-Fluoro-2-methylbenzylamine | Lacks hydroxyl group | Increased reactivity |

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

Case Study 1: Neuropharmacological Effects

A study examined the effects of structurally related compounds on serotonin receptors, highlighting the importance of fluorinated phenyl groups in enhancing receptor affinity and selectivity . This finding suggests that this compound could exhibit similar properties.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This opens avenues for exploring the antibacterial potential of this compound in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.